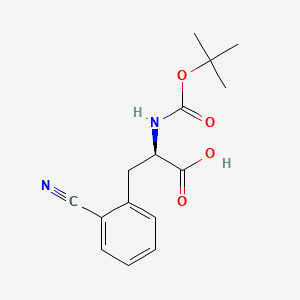

Boc-2-cyano-D-phenylalanine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Boc-2-cyano-D-phenylalanine typically involves the reaction of D-2-cyanophenylalanine with tert-butoxycarbonyl acid (Boc-OH). This reaction requires the use of activating agents such as N,N’-dihydrotetrabutylamine (DCC) and 1-hydroxyphenyl-lh-tetrazolone (HOBt) . The reaction conditions are carefully controlled to ensure the successful formation of this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Boc-2-cyano-D-phenylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert this compound into other derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Boc-2-cyano-D-phenylalanine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and peptides.

Biology: The compound is utilized in protein engineering and the study of enzyme mechanisms.

Medicine: this compound is employed in drug development and the synthesis of pharmaceutical intermediates.

Industry: It finds applications in the production of fine chemicals and specialty materials.

Wirkmechanismus

The mechanism of action of Boc-2-cyano-D-phenylalanine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to Boc-2-cyano-D-phenylalanine include:

- Boc-2-cyano-L-phenylalanine

- Boc-2-cyano-D-tryptophan

- Boc-2-cyano-D-tyrosine

Uniqueness

This compound is unique due to its specific structural features and reactivity. Its cyano group and tert-butoxycarbonyl protection make it a valuable intermediate in organic synthesis and protein engineering. Compared to similar compounds, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice for certain applications .

Biologische Aktivität

Boc-2-cyano-D-phenylalanine (Boc-D-Cyano-Phe) is a synthetic amino acid derivative that has garnered attention in biochemical research due to its unique structural properties and potential applications in various biological contexts. This article delves into the biological activity of Boc-D-Cyano-Phe, exploring its synthesis, mechanisms of action, and implications in drug development and therapeutic applications.

Synthesis of this compound

Boc-D-Cyano-Phe is synthesized through a multi-step process involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group, followed by the introduction of a cyano group at the 2-position of the phenylalanine side chain. This modification enhances the compound's stability and solubility, making it suitable for various biological assays.

Mechanisms of Biological Activity

Boc-D-Cyano-Phe exhibits several biological activities, particularly in the context of enzyme inhibition and interaction with proteins:

- Enzyme Inhibition : The cyano group in Boc-D-Cyano-Phe is known to interact with active sites of enzymes, potentially acting as a competitive inhibitor. This property has been explored in studies focusing on tyrosinase inhibition, where similar compounds have shown significant inhibitory effects on melanin production, thus being relevant in cosmetic and dermatological applications .

- Protein Interaction : The structural characteristics of Boc-D-Cyano-Phe allow it to be incorporated into peptides and proteins, where it can alter the conformation and stability of these biomolecules. Research indicates that modifications like these can impact protein folding and functionality, which is crucial for understanding protein-related diseases .

Case Studies

- Tyrosinase Inhibition : A study evaluated various derivatives of phenylalanine for their ability to inhibit tyrosinase, an enzyme involved in melanin biosynthesis. While Boc-D-Cyano-Phe was not specifically highlighted, related compounds demonstrated IC50 values significantly lower than traditional inhibitors like kojic acid . This suggests that Boc-D-Cyano-Phe may possess similar or enhanced inhibitory effects.

- Antiviral Properties : Research on carbobenzoxy-D-phenylalanine derivatives indicates potential antiviral activity through membrane fusion inhibition. Although Boc-D-Cyano-Phe was not directly tested, its structural analogs show promise as antiviral agents, indicating a possible avenue for future exploration .

Biological Activity Data Table

Eigenschaften

IUPAC Name |

(2R)-3-(2-cyanophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)8-10-6-4-5-7-11(10)9-16/h4-7,12H,8H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPGXZOIAYYDW-GFCCVEGCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C#N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.